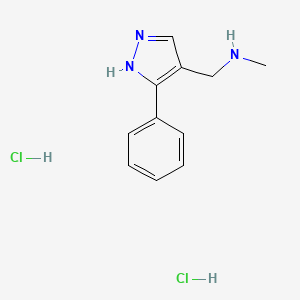![molecular formula C12H21NO3 B6350977 tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate CAS No. 2231666-36-5](/img/structure/B6350977.png)
tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate: is a chemical compound with the molecular formula C11H21NO3S. It is a derivative of carbamic acid and contains a tert-butyl group, which is known for its steric hindrance properties. This compound is used in various chemical and biological applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under controlled conditions. One common method involves the use of tert-butyl isocyanate and a cyclohexylamine derivative in the presence of a suitable catalyst. The reaction is carried out at a temperature range of 50-100°C and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a protecting group for amines. The tert-butyl group can be easily removed under mild acidic conditions, making it useful for the synthesis of peptides and other biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential use as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate involves the hydrolysis of the carbamate group to release the active form of the compound. This process is catalyzed by enzymes such as esterases and proteases, which cleave the carbamate bond. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparación Con Compuestos Similares
- tert-butyl N-[(1R,3R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
- tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Comparison: tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is unique due to the presence of the formyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis. In contrast, similar compounds with hydroxy or amino groups may have different reactivity and applications. For example, the hydroxy derivative is more prone to oxidation, while the amino derivative can participate in amide bond formation .
Propiedades
IUPAC Name |
tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOJUONOHDPHP-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
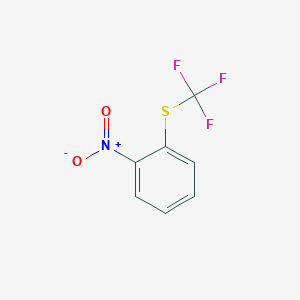
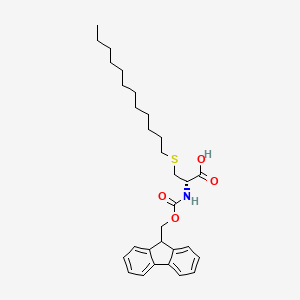
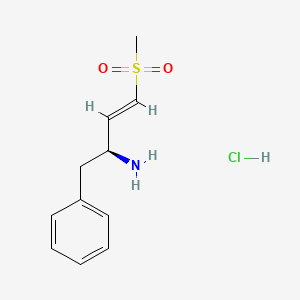

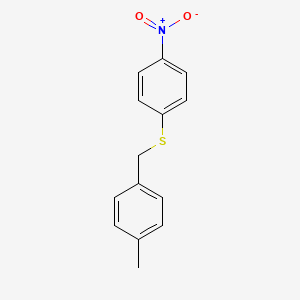


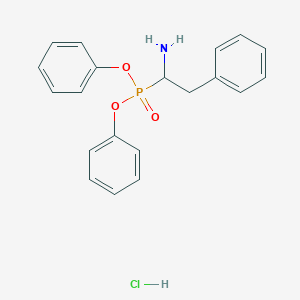

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B6350947.png)


![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
